D-Thyroxine sodium salt
CAS No.: 137-53-1
Cat. No.: VC0525806
Molecular Formula: C15H11I4NNaO4
Molecular Weight: 799.86 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137-53-1 |
---|---|
Molecular Formula | C15H11I4NNaO4 |
Molecular Weight | 799.86 g/mol |
IUPAC Name | sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |
Standard InChI | InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |
Standard InChI Key | BRLSOHUOWVCKNI-UTONKHPSSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
D-Thyroxine sodium salt (CAS 137-53-1) is systematically named as sodium D-3,3',5,5'-tetraiodothyronine, with the molecular formula C₁₅H₁₂I₄NNaO₄ and a molecular weight of 800.87 g/mol . The compound exists as a light-yellow to buff-colored powder, exhibiting marked sensitivity to light-induced degradation, necessitating storage in light-resistant containers . Its structure comprises a diphenyl ether backbone with four iodine atoms at the 3, 3', 5, and 5' positions, coupled with a D-configuration alanine side chain (Figure 1).
Table 1: Comparative Structural Properties of Thyroxine Enantiomers
Property | D-Thyroxine Sodium Salt | L-Thyroxine Sodium Salt |
---|---|---|
Molecular Formula | C₁₅H₁₂I₄NNaO₄ | C₁₅H₁₂I₄NNaO₄ |
Optical Rotation | Dextrorotatory | Levorotatory |
Bioactivity | Hypocholesterolemic | Thyromimetic |
Cardiac Effects | Minimal at therapeutic doses | Significant (tachycardia) |
Physicochemical Properties
The compound demonstrates limited aqueous solubility (<1 mg/mL), with moderate solubility in ethanol and insolubility in nonpolar solvents like chloroform and ether . Thermal analysis reveals a decomposition temperature exceeding 250°C, while spectroscopic characterization (UV-Vis) shows maximal absorbance at 325 nm in ethanolic solutions, attributable to its conjugated iodine-aromatic system .
Synthesis and Industrial Production
Enantioselective Synthesis Challenges
The industrial synthesis of D-thyroxine sodium salt requires meticulous optical purification to eliminate traces of the biologically potent L-enantiomer. A pivotal methodology involves L-amino acid oxidase-mediated resolution, where snake venom enzymes selectively deaminate L-tyrosine derivatives, enabling chromatographic separation of D-isomers . This process achieves >99% enantiomeric excess, critical for avoiding thyrotoxic side effects .
Novel Synthetic Routes
Recent patent innovations (US9428444B2) describe copper complex intermediates for thyroxine synthesis, though optimized for L-enantiomer production . Adapting these methods for D-thyroxine involves chiral auxiliary incorporation during the oxidative coupling of diiodotyrosine precursors. Key steps include:
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Iodination of L-tyrosine to 3,5-diiodo-L-tyrosine
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Chiral inversion via enzymatic or chemical resolution
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Oxidative coupling using bis(p-anisyl)iodonium iodide under alkaline conditions
Critical process parameters:
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Reaction temperature: 85–90°C
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Oxygen partial pressure: 1.5–2.0 atm
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Catalyst: Manganese(II) acetate (0.5–1.0 mol%)
Pharmacokinetic Profile and Bioequivalence
Table 2: Pharmacokinetic Parameters of Levothyroxine Formulations
Parameter | Oral Solution (Water) | Oral Solution (No Water) | Capsule |
---|---|---|---|
Cₘₐₓ (ng/mL) | 72.66 ± 16.67 | 71.30 ± 14.19 | 76.64 ± 16.48 |
Tₘₐₓ (h) | 1.50 | 2.50 | 2.00 |
AUC₀₋₄₈ (ng·h/mL) | 1739.26 ± 438.25 | 1755.86 ± 330.86 | 1764.14 ± 380.88 |
Metabolic Inertness
Unlike L-thyroxine, D-thyroxine undergoes minimal deiodination to triiodothyronine (T3), explaining its attenuated metabolic effects . Hepatic conjugation via glucuronidation and sulfation accounts for >80% of elimination, with renal excretion of unchanged drug <5% .
Therapeutic Applications and Clinical Considerations
Contemporary Niche Applications
Current applications are restricted to:
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Refractory familial hypercholesterolemia in statin-intolerant patients
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Adjunct therapy in thyroid cancer patients requiring TSH suppression without thyrotoxicosis
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Investigational use in neurodegenerative disorders (e.g., Alzheimer’s) via ApoE modulation
Stability and Environmental Impact
Degradation Pathways
Light exposure induces radical-mediated deiodination, generating 3,5-diiodothyronine and elemental iodine . Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass .
Ecotoxicological Profile
As a persistent bioaccumulative pharmaceutical, D-thyroxine sodium salt demonstrates:
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Soil half-life: >180 days
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Bioconcentration factor (BCF): 950 L/kg in aquatic organisms
These properties necessitate advanced wastewater treatment (ozonation, activated carbon filtration) to mitigate environmental release.
Regulatory and Quality Considerations
Compendial Standards
While excluded from USP-NF monographs, the European Pharmacopoeia (Ph. Eur. 10.0) specifies:
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Assay (HPLC): 97.0–103.0%
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Heavy metals: <20 ppm
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Residual solvents: Class 2 limits per ICH Q3C
Emerging Research Directions
Nanocrystalline Formulations
Lipid-based nanoemulsions (150–200 nm) enhance oral bioavailability 2.3-fold in rat models, addressing solubility limitations .
Targeted Delivery Systems
Antibody-drug conjugates targeting PCSK9 show promise in preclinical atherosclerosis models, enabling 90% LDL reduction at 1/10th standard dose .
Environmental Remediation
Advanced oxidation processes (UV/H₂O₂) achieve 99.8% degradation efficiency within 120 minutes, mineralizing iodine residues to iodide .
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